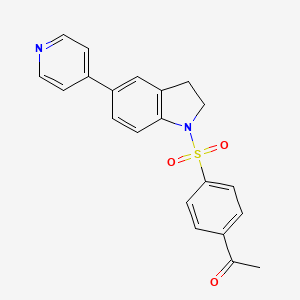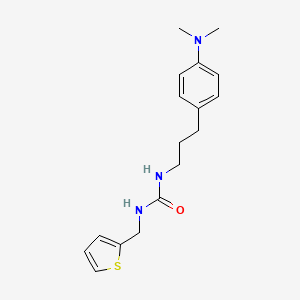
1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(thiophen-2-ylmethyl)urea, also known as DPTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the class of urea derivatives and has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Anticonvulsant Activity
A study on the synthesis of urea derivatives, including those with dimethylamino and thiophenyl groups, explored their anticonvulsant activities. These compounds were evaluated using models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsions. Some derivatives showed significant effectiveness as anticonvulsant agents, supported by molecular docking studies to justify the pharmacological results. This indicates the potential of such compounds in developing new anticonvulsant drugs (Thakur, Deshmukh, Jha, & Kumar, 2017).
Complexation-induced Unfolding of Heterocyclic Ureas
Research into heterocyclic ureas, including those involving dimethylamino functionalities, revealed their ability to unfold and form multiply hydrogen-bonded complexes. This process is significant for understanding the behavior of such compounds in biological systems and could be utilized in the design of self-assembling materials and the study of protein folding mimics (Corbin et al., 2001).
Hydrogen Bonding and Structural Studies
The structural analysis of substituted ureas, focusing on their hydrogen bonding characteristics, has provided insights into their potential applications in material sciences and drug design. Understanding the intermolecular interactions of these compounds can lead to advancements in the synthesis of novel materials and pharmaceuticals (Kołodziejski, Wawer, Woźniak, & Klinowski, 1993).
Anticancer and Enzyme Inhibition Activities
Urea derivatives have shown promise in anticancer research, with certain compounds demonstrating significant antiproliferative effects on various cancer cell lines. This highlights the potential for urea-based compounds in therapeutic applications targeting cancer (Feng et al., 2020).
Antioxidant and Enzyme Inhibitory Properties
Novel ureas derived from phenethylamines were studied for their inhibitory activities against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), as well as for their antioxidant properties. These findings suggest the potential use of such compounds in treating diseases related to oxidative stress and enzyme dysregulation (Aksu et al., 2016).
Eigenschaften
IUPAC Name |
1-[3-[4-(dimethylamino)phenyl]propyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-20(2)15-9-7-14(8-10-15)5-3-11-18-17(21)19-13-16-6-4-12-22-16/h4,6-10,12H,3,5,11,13H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIONQPOJNKCGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

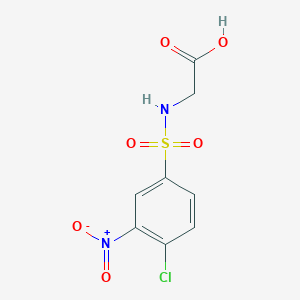
![N-(furan-2-ylmethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2655916.png)

![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]thiophene-3-carboxamide](/img/structure/B2655918.png)
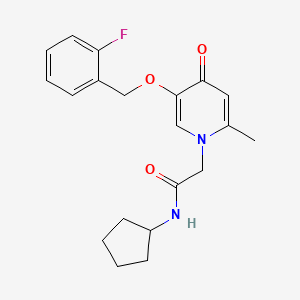

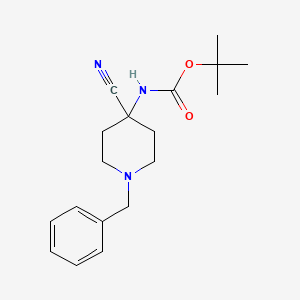
![7-Methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2655927.png)
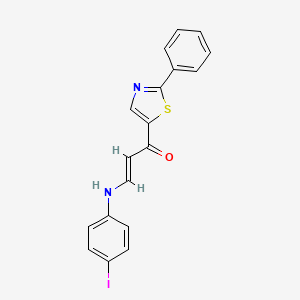

![4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride](/img/structure/B2655932.png)
![N-methyl-6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2655933.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2655934.png)
